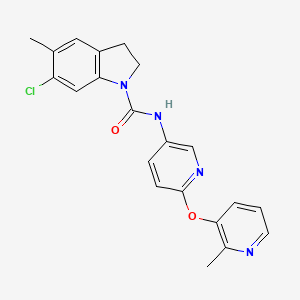

SB 242084

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O2/c1-13-10-15-7-9-26(18(15)11-17(13)22)21(27)25-16-5-6-20(24-12-16)28-19-4-3-8-23-14(19)2/h3-6,8,10-12H,7,9H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUZEIJUFOPTMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)N(CC2)C(=O)NC3=CN=C(C=C3)OC4=C(N=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017151 | |

| Record name | 6-Chloro-5-methyl-1-((2-(2-methylpyrid-3-yloxy)pyrid-5-yl)carbamoyl)indoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181632-25-7 | |

| Record name | 6-Chloro-2,3-dihydro-5-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]-1H-indole-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181632-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-methyl-1-((2-(2-methylpyrid-3-yloxy)pyrid-5-yl)carbamoyl)indoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181632257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-5-methyl-1-((2-(2-methylpyrid-3-yloxy)pyrid-5-yl)carbamoyl)indoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-242084 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FEE9A2U4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SB 242084

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 242084 is a potent and selective antagonist of the serotonin 5-HT2C receptor, which has been instrumental as a research tool for elucidating the physiological roles of this receptor.[1][2][3] Developed by GlaxoSmithKline in the late 1990s, this brain-penetrant compound has demonstrated anxiolytic-like effects in preclinical studies and has been investigated for its potential therapeutic applications in anxiety, depression, and the negative symptoms of schizophrenia.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its pharmacological profile, downstream signaling effects, and the experimental methodologies used to characterize its activity.

Pharmacological Profile

The pharmacological activity of this compound is defined by its high affinity and selectivity for the 5-HT2C receptor, where it acts as a competitive antagonist.

Binding Affinity and Selectivity

This compound exhibits a high binding affinity for the cloned human 5-HT2C receptor, with a pKi of 9.0.[1][3][4][5] Its selectivity for the 5-HT2C receptor is notably high, particularly when compared to the closely related 5-HT2A and 5-HT2B receptor subtypes.

| Receptor Subtype | Binding Affinity (pKi) | Selectivity vs. 5-HT2C |

| Human 5-HT2C | 9.0 | - |

| Human 5-HT2B | 7.0 | 100-fold |

| Human 5-HT2A | 6.8 | 158-fold |

Data compiled from multiple sources.[1][3][5]

This compound has also been shown to have low affinity for a wide range of other serotonin, dopamine, and adrenergic receptors, further underscoring its selectivity.[1][3]

Functional Antagonism

In functional assays, this compound acts as a competitive antagonist. In studies using SH-SY5Y cells stably expressing the cloned human 5-HT2C receptor, this compound effectively antagonized the 5-HT-stimulated increase in phosphatidylinositol (PI) hydrolysis.[1][3][4] The pKb value for this antagonistic activity was determined to be 9.3, which is in close agreement with its binding affinity.[3]

| Functional Assay | Cell Line | Agonist | Potency (pKb) |

| Phosphatidylinositol Hydrolysis | SH-SY5Y (human 5-HT2C) | Serotonin (5-HT) | 9.3 |

Data from Kennett et al., 1997.[3]

Mechanism of Action

The primary mechanism of action of this compound is the blockade of 5-HT2C receptors. This action leads to significant downstream effects on various neurotransmitter systems, most notably the dopaminergic system.

Core Antagonistic Action at the 5-HT2C Receptor

The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to Gq/11 proteins. This initiates the phospholipase C (PLC) signaling cascade, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. This compound, as a competitive antagonist, binds to the 5-HT2C receptor at the same site as serotonin but does not activate the receptor. By occupying the binding site, it prevents serotonin from binding and initiating the downstream signaling cascade.

Modulation of Mesolimbic Dopamine System

A key consequence of 5-HT2C receptor antagonism by this compound is the enhancement of dopaminergic neurotransmission in the mesolimbic pathway.[1][2][6][7] The 5-HT2C receptors are known to exert an inhibitory tone on dopaminergic neurons originating in the ventral tegmental area (VTA).[1][5] By blocking these inhibitory 5-HT2C receptors, this compound disinhibits the VTA dopaminergic neurons, leading to an increased firing rate and subsequent dopamine release in terminal regions such as the nucleus accumbens.[1][4][5][8]

In vivo studies have demonstrated that systemic administration of this compound increases the basal firing rate of dopaminergic neurons in the VTA and elevates extracellular dopamine levels in the nucleus accumbens.[4][7][8] This effect is believed to underlie the anxiolytic-like and potential antidepressant properties of the compound.

Experimental Evidence and Protocols

The mechanism of action of this compound has been elucidated through a variety of in vitro and in vivo experimental paradigms.

In Vitro Experimental Workflow

A typical in vitro workflow to characterize a compound like this compound involves initial binding assays to determine affinity and selectivity, followed by functional assays to ascertain its efficacy.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2C receptor and other receptor subtypes.

-

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest (e.g., SH-SY5Y cells transfected with the human 5-HT2C receptor).

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]mesulergine for 5-HT2C) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

Phosphatidylinositol (PI) Hydrolysis Assays

-

Objective: To assess the functional antagonist activity of this compound at the 5-HT2C receptor.

-

General Protocol:

-

Cell Culture: Cells expressing the 5-HT2C receptor (e.g., SH-SY5Y cells) are cultured and labeled with [3H]myo-inositol.

-

Incubation: The cells are pre-incubated with varying concentrations of this compound, followed by stimulation with a 5-HT2C receptor agonist (e.g., serotonin).

-

Extraction: The reaction is terminated, and the inositol phosphates (IPs) are extracted.

-

Quantification: The accumulation of [3H]inositol phosphates is measured using ion-exchange chromatography or other suitable methods.

-

Data Analysis: The ability of this compound to inhibit the agonist-induced IP accumulation is quantified, and the pKb value is calculated.

-

In Vivo Studies

The effects of this compound on neurotransmitter systems and behavior have been investigated using various in vivo techniques.

Microdialysis

-

Objective: To measure the extracellular levels of dopamine and its metabolites in specific brain regions.

-

General Protocol:

-

Probe Implantation: A microdialysis probe is surgically implanted into the brain region of interest (e.g., the nucleus accumbens) of an anesthetized animal.

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid, and the dialysate is collected at regular intervals.

-

Sample Analysis: The concentration of dopamine and its metabolites in the dialysate is determined using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally), and changes in neurotransmitter levels are monitored over time.

-

Electrophysiology

-

Objective: To measure the firing rate of individual neurons.

-

General Protocol:

-

Electrode Implantation: A microelectrode is stereotaxically lowered into the brain region containing the neurons of interest (e.g., the VTA).

-

Single-Unit Recording: The electrical activity of individual neurons is recorded.

-

Drug Administration: this compound is administered (e.g., intravenously), and changes in the firing rate and pattern of the recorded neurons are analyzed.

-

Behavioral Models

The anxiolytic-like effects of this compound have been demonstrated in several rodent behavioral models, including:

-

Rat Social Interaction Test: this compound increases the time spent in social interaction, which is indicative of an anxiolytic effect.[3]

-

Geller-Seifter Conflict Test: The compound increases punished responding, another measure of anxiolytic activity.[3]

-

mCPP-Induced Hypolocomotion: this compound potently inhibits the reduction in locomotor activity induced by the 5-HT2C agonist m-chlorophenylpiperazine (mCPP).[3]

| In Vivo Model | Species | Effect of this compound | Measured Parameter |

| mCPP-induced hypolocomotion | Rat | Antagonism | Locomotor activity |

| Social interaction test | Rat | Anxiolytic-like | Time in social interaction |

| Geller-Seifter conflict test | Rat | Anxiolytic-like | Punished responding |

| Microdialysis | Rat | Increased dopamine | Extracellular dopamine in nucleus accumbens |

| Electrophysiology | Rat | Increased firing rate | Firing rate of VTA dopaminergic neurons |

Data compiled from multiple sources.[3][8]

This compound is a highly selective and potent competitive antagonist of the 5-HT2C receptor. Its primary mechanism of action involves the blockade of this receptor, leading to a disinhibition of mesolimbic dopaminergic neurons and subsequent enhancement of dopamine release. This well-characterized mechanism has made this compound an invaluable tool for investigating the role of the 5-HT2C receptor in various physiological and pathological processes. The preclinical evidence of its anxiolytic-like effects has also highlighted the therapeutic potential of targeting the 5-HT2C receptor for the treatment of neuropsychiatric disorders. This technical guide provides a foundational understanding of this compound's core mechanism of action, which is essential for researchers and drug development professionals working in the field of neuroscience and pharmacology.

References

- 1. um.edu.mt [um.edu.mt]

- 2. SB-242084 - Wikipedia [en.wikipedia.org]

- 3. This compound, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. The effects of the 5-HT(2C) receptor antagonist SB242084 on locomotor activity induced by selective, or mixed, indirect serotonergic and dopaminergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Serotonin 2C Receptor Antagonist this compound Exhibits Abuse-Related Effects Typical of Stimulants in Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a selective serotonin2C receptor antagonist, increases dopaminergic transmission in the mesolimbic system - PubMed [pubmed.ncbi.nlm.nih.gov]

SB 242084: A Comprehensive Technical Guide to a Selective 5-HT2C Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SB 242084, a potent and selective antagonist of the serotonin 5-HT2C receptor. The document collates critical quantitative data, details key experimental methodologies for its characterization, and visualizes associated signaling pathways and workflows. This information is intended to support further research and drug development efforts targeting the 5-HT2C receptor.

Introduction

This compound, with the chemical name 6-chloro-5-methyl-1-{[2-(2-methyl-3-pyridyl)oxy]-5-pyridyl carbamoyl} indoline, is a well-established research tool for investigating the physiological and pathological roles of the 5-HT2C receptor.[1] Its high affinity and selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, as well as other neurotransmitter receptors, make it an invaluable pharmacological agent.[1][2] The 5-HT2C receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and is implicated in the regulation of mood, appetite, and cognition.[3] Consequently, selective antagonists like this compound are investigated for their therapeutic potential in conditions such as anxiety, depression, and schizophrenia.[1][4]

Quantitative Pharmacological Data

The pharmacological profile of this compound is characterized by its high binding affinity and functional potency at the 5-HT2C receptor, coupled with significantly lower affinity for other related receptors. This section summarizes the key quantitative data from various in vitro studies.

Receptor Binding Affinity

The binding affinity of this compound for various receptors is typically determined through radioligand binding assays. The data is presented as pKi values, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

| Receptor Subtype | pKi Value | Selectivity (fold) vs. 5-HT2C | Reference |

| 5-HT2C | 9.0 | - | [1][2] |

| 5-HT2B | 7.0 | 100 | [1][2] |

| 5-HT2A | 6.8 | 158 | [1][2] |

| 5-HT1A | 6.4 | ~400 | |

| 5-HT1B | 6.4 | ~400 | |

| 5-HT1D | 6.4 | ~400 | |

| 5-HT1E | 6.0 | ~1000 | |

| 5-HT1F | <6.1 | >800 | |

| 5-HT4 | <5.5 | >3162 | |

| 5-HT6 | 6.0 | ~1000 | |

| 5-HT7 | 6.1 | ~794 | |

| Dopamine D2 | 6.2 | ~631 | |

| Dopamine D3 | 6.2 | ~631 | |

| α1-Adrenergic | <5.0 | >10000 |

Functional Antagonist Potency

The functional antagonist activity of this compound is often assessed by its ability to inhibit the intracellular signaling cascade initiated by a 5-HT2C receptor agonist. A common method is to measure the inhibition of 5-HT-stimulated phosphatidylinositol (PI) hydrolysis. The potency is expressed as the pKB value, the negative logarithm of the antagonist's dissociation constant.

| Assay Type | Cell Line | Agonist | pKB Value | Reference |

| Phosphatidylinositol Hydrolysis | SH-SY5Y cells expressing human 5-HT2C receptors | 5-HT | 9.3 | [1][2] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay for Receptor Affinity

This protocol is a standard method to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of this compound for the 5-HT2C receptor and other receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human cloned receptor of interest (e.g., 5-HT2C, 5-HT2A, 5-HT2B).

-

A suitable radioligand for the target receptor (e.g., [³H]mesulergine for 5-HT2C).

-

This compound at various concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (a high concentration of a known ligand for the receptor).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubation: In a series of tubes, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of this compound. Include tubes for total binding (no competitor) and non-specific binding.

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., 37°C) for a set duration to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold incubation buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use a non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Phosphatidylinositol Hydrolysis

This assay measures the functional antagonist activity of this compound by quantifying its ability to block agonist-induced activation of the Gq/11 signaling pathway.

Objective: To determine the functional potency (pKB) of this compound as a 5-HT2C receptor antagonist.

Materials:

-

A cell line stably expressing the human 5-HT2C receptor (e.g., SH-SY5Y).[1][2]

-

[³H]myo-inositol.

-

Agonist (e.g., serotonin, 5-HT).

-

This compound at various concentrations.

-

Lithium chloride (LiCl) solution.

-

Dowex AG1-X8 anion-exchange resin.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Culture and Labeling: Culture the cells in a suitable medium. Label the cells by incubating them with [³H]myo-inositol overnight. This incorporates the radiolabel into the cellular phosphoinositides.

-

Pre-incubation with Antagonist: Wash the cells and pre-incubate them with varying concentrations of this compound for a specific duration.

-

Agonist Stimulation: Add a fixed concentration of the agonist (e.g., 5-HT) to the cells in the presence of LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs).

-

Extraction of Inositol Phosphates: Stop the reaction by adding a suitable acid (e.g., perchloric acid). Separate the total inositol phosphates from the free inositol using anion-exchange chromatography with Dowex resin.

-

Quantification: Elute the inositol phosphates from the resin and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [³H]IPs produced against the logarithm of the agonist concentration in the presence and absence of different concentrations of this compound. Determine the Schild regression to calculate the pA2 value, which is equivalent to the pKB for a competitive antagonist.

In Vivo Behavioral Models

This compound has been characterized in several animal models to assess its central nervous system effects.

-

m-Chlorophenylpiperazine (mCPP)-Induced Hypolocomotion: mCPP is a 5-HT2C receptor agonist that induces a decrease in locomotor activity in rats. The ability of this compound to reverse this effect is a measure of its in vivo 5-HT2C receptor antagonism.[2] Doses of this compound are administered prior to mCPP, and locomotor activity is monitored.

-

Rat Social Interaction Test: This model is used to assess anxiolytic-like effects. Increased time spent in social interaction is indicative of an anxiolytic effect. This compound has been shown to increase social interaction time in rats.[2]

-

Geller-Seifter Conflict Test: This is another anxiety model where the suppression of punished responding (e.g., receiving a mild shock for pressing a lever for a food reward) is measured. Anxiolytic drugs increase the rate of punished responding. This compound has demonstrated anxiolytic-like properties in this test.[2]

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the 5-HT2C receptor signaling pathway, a typical experimental workflow for determining antagonist affinity, and the selectivity profile of this compound.

Caption: 5-HT2C receptor signaling via the Gq/11 pathway.

Caption: Experimental workflow for determining receptor binding affinity.

Caption: Logical relationship of this compound's receptor selectivity.

In Vivo Pharmacology and Therapeutic Potential

In vivo studies have demonstrated that this compound is a brain-penetrant compound with significant physiological effects. It effectively antagonizes behavioral responses mediated by 5-HT2C receptor activation, such as mCPP-induced hypolocomotion and hypophagia.[2] Furthermore, this compound exhibits anxiolytic-like properties in animal models.[2][4]

A key aspect of this compound's in vivo profile is its interaction with the dopaminergic system. The 5-HT2C receptor is known to exert an inhibitory control over the mesolimbic dopamine system.[1][4] By blocking this receptor, this compound increases the basal activity of dopaminergic neurons in the ventral tegmental area (VTA) and enhances dopamine release in the nucleus accumbens.[1][5] This mechanism is thought to underlie its potential therapeutic effects in conditions associated with dopamine dysregulation, such as the negative symptoms of schizophrenia and depression.[1][4]

Conclusion

This compound is a highly potent and selective 5-HT2C receptor antagonist that has been instrumental in elucidating the role of this receptor in the central nervous system. Its well-characterized pharmacological profile, including high binding affinity, functional antagonism, and in vivo efficacy, makes it an essential tool for researchers. The data and protocols presented in this guide provide a comprehensive resource for scientists and drug development professionals working on 5-HT2C receptor-related research and therapeutics. The continued investigation of selective 5-HT2C antagonists like this compound holds promise for the development of novel treatments for a range of neuropsychiatric disorders.

References

- 1. um.edu.mt [um.edu.mt]

- 2. This compound, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a selective serotonin2C receptor antagonist, increases dopaminergic transmission in the mesolimbic system - PubMed [pubmed.ncbi.nlm.nih.gov]

The 5-HT2C Antagonist SB 242084: A Modulator of Dopamine Release in the Nucleus Accumbens

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

SB 242084, a potent and selective 5-HT2C receptor antagonist, has emerged as a significant research tool for elucidating the intricate relationship between the serotonergic and dopaminergic systems. This technical guide provides a comprehensive overview of the effects of this compound on dopamine release, with a specific focus on the nucleus accumbens, a critical brain region implicated in reward, motivation, and addiction. Through a detailed examination of quantitative data, experimental protocols, and signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this compound in their investigations.

The central finding highlighted within this guide is the consistent observation that this compound administration leads to a dose-dependent increase in extracellular dopamine levels in the nucleus accumbens.[1][2] This effect is attributed to the blockade of the tonic inhibitory control exerted by 5-HT2C receptors on mesolimbic dopamine neurons.[3] The following sections will delve into the specifics of these findings, offering a granular look at the supporting data and the methodologies used to obtain it.

Quantitative Data on Dopamine Release

The administration of this compound has been shown to significantly enhance dopamine efflux in the nucleus accumbens. The following tables summarize the key quantitative findings from seminal studies in the field.

Table 1: Effect of Intraperitoneal (i.p.) Administration of this compound on Dopamine Release in the Rat Nucleus Accumbens

| Dose of this compound (mg/kg, i.p.) | Maximum Increase in Dopamine Release (as % of baseline ± SEM) | Reference |

| 1 | Not specified, but part of a dose-response study | [2] |

| 3 | +29% (approx.) | [2] |

| 5 | 16.4 ± 6% | [1] |

| 10 | 34.8 ± 9% | [1] |

Table 2: Effect of Intravenous (i.v.) Administration of this compound on the Firing Rate of Ventral Tegmental Area (VTA) Dopamine Neurons

| Dose of this compound (µg/kg, i.v.) | Increase in Basal Firing Rate (as % of baseline ± SEM) | Reference |

| 160-640 (dose-dependent) | Up to 27.8 ± 6% (at 640 µg/kg) | [1] |

Experimental Protocols

The primary technique utilized to quantify the effects of this compound on dopamine release in the nucleus accumbens is in vivo microdialysis in rodents. This methodology allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals.

In Vivo Microdialysis Protocol

-

Animal Subjects: Male Sprague-Dawley or Wistar rats are typically used.[1][4]

-

Stereotaxic Surgery and Guide Cannula Implantation:

-

Animals are anesthetized (e.g., with chloral hydrate or isoflurane).[4][5]

-

The animal is placed in a stereotaxic frame.

-

A guide cannula is surgically implanted, targeting the nucleus accumbens. Stereotaxic coordinates are determined based on a rat brain atlas (e.g., Pellegrino et al., 1979).

-

The cannula is secured to the skull with dental cement and anchor screws.

-

A recovery period of 5-7 days is allowed post-surgery.[6]

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the nucleus accumbens.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 1-2 µL/min).[6][7]

-

The system is allowed to equilibrate for at least 1-2 hours to establish a stable baseline of dopamine levels.[6]

-

-

Sample Collection and Drug Administration:

-

Baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.[5][6]

-

This compound is dissolved in a suitable vehicle (e.g., saline) and administered via the desired route (intraperitoneal or intravenous).

-

Dialysate samples continue to be collected post-administration to measure changes in dopamine concentration over time.

-

-

Sample Analysis:

-

Histological Verification:

Signaling Pathways and Mechanisms of Action

The observed increase in dopamine release in the nucleus accumbens following this compound administration is a direct consequence of its antagonist activity at the 5-HT2C receptor.

The Inhibitory Role of 5-HT2C Receptors

Serotonergic neurons originating from the raphe nuclei project to various brain regions, including the ventral tegmental area (VTA), where the cell bodies of dopamine neurons that project to the nucleus accumbens are located. The activation of 5-HT2C receptors, which are Gq/G11 protein-coupled receptors, on these dopamine neurons exerts an inhibitory effect on their firing rate and subsequent dopamine release.[8][9] This inhibition is thought to be a tonic, ongoing process.

Mechanism of this compound Action

This compound, by acting as a selective antagonist at these 5-HT2C receptors, blocks the inhibitory signal from serotonin. This disinhibition leads to an increase in the firing rate of VTA dopamine neurons, which in turn results in elevated dopamine release in their terminal fields, including the nucleus accumbens.[1][3]

References

- 1. This compound, a selective serotonin2C receptor antagonist, increases dopaminergic transmission in the mesolimbic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. researchgate.net [researchgate.net]

- 4. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 9. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Brain Penetrant Properties of SB 242084

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 242084 is a potent and selective antagonist of the serotonin 5-HT2C receptor, a G-protein coupled receptor widely expressed in the central nervous system (CNS).[1][2] Its ability to cross the blood-brain barrier (BBB) is a critical attribute that enables its pharmacological effects on neural circuits implicated in a variety of neuropsychiatric disorders, including anxiety and depression.[1][3] This technical guide provides a comprehensive overview of the brain penetrant properties of this compound, detailing the experimental evidence and methodologies used to characterize its entry and activity within the CNS.

Physicochemical Properties

While detailed proprietary data on the physicochemical properties of this compound are not extensively published, its chemical structure is known. A positive logP value indicates its solubility in the lipid phase, a characteristic that generally favors passage across the BBB.[2]

In Vitro Permeability Data

A thorough review of publicly available scientific literature did not yield specific quantitative data from in vitro permeability assays such as Caco-2 or Madin-Darby Canine Kidney (MDCK) cell-based assays for this compound. These assays are standard preclinical tools used to predict the intestinal absorption and brain penetration of drug candidates. The absence of this data in the public domain is not uncommon for compounds developed in a commercial setting.

In Vivo Evidence of Brain Penetration

Despite the lack of specific in vitro permeability values, there is substantial in vivo evidence from preclinical studies in animal models that confirms the brain penetration of this compound. This evidence is primarily derived from pharmacodynamic and neurochemical studies that demonstrate a clear CNS target engagement and functional response following systemic administration.

Microdialysis Studies

In vivo microdialysis is a widely used technique to measure the extracellular concentrations of neurotransmitters and drugs in specific brain regions of freely moving animals. Studies utilizing this technique have shown that systemic administration of this compound modulates neurotransmitter levels in the brain, providing strong evidence of its ability to cross the BBB and exert its pharmacological action.

For instance, intraperitoneal (i.p.) injections of this compound in rats have been shown to increase dopamine release in the nucleus accumbens, a key brain region involved in reward and motivation.[4][5] This effect is consistent with the known inhibitory role of 5-HT2C receptors on dopaminergic pathways.[3] The modulation of dopamine levels in a specific brain region following peripheral administration is a direct functional confirmation of the compound's brain penetration.

Table 1: Summary of In Vivo Microdialysis Studies Demonstrating Central Activity of this compound

| Species | Route of Administration | Dose(s) | Brain Region Studied | Observed Effect | Reference(s) |

| Rat | Intraperitoneal (i.p.) | 5 and 10 mg/kg | Nucleus Accumbens | Increased basal dopamine release. | [4][5] |

| Rat | Intraperitoneal (i.p.) | 3 mg/kg | Nucleus Accumbens & Striatum | Small but significant enhancement of dopamine efflux. | [5] |

| Squirrel Monkey | Intramuscular (i.m.) | 0.1 mg/kg | Nucleus Accumbens | Modulated cocaine-induced increases in dopamine. | [6] |

Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of molecular processes in the living brain. PET studies in non-human primates have provided direct evidence of this compound's brain penetration and target engagement.

In these studies, a radiolabeled ligand for the 5-HT2C receptor is administered, and its binding in the brain is measured. Pre-treatment with this compound has been shown to reduce the binding of these radioligands in 5-HT2C receptor-rich areas like the choroid plexus and hippocampus. This displacement indicates that this compound crosses the BBB and occupies the 5-HT2C receptors, preventing the radioligand from binding.[7]

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Level Assessment

This protocol provides a general framework for conducting an in vivo microdialysis study to assess the effect of this compound on dopamine levels in the rat nucleus accumbens.

1. Animal Preparation and Stereotaxic Surgery:

-

Male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is surgically implanted, targeting the nucleus accumbens. The cannula is secured with dental cement.

-

Animals are allowed a recovery period of several days.

2. Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

An equilibration period of at least one hour is allowed to establish a stable baseline.

-

Baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

3. Drug Administration and Sample Collection:

-

This compound is dissolved in an appropriate vehicle (e.g., saline with a solubilizing agent) and administered systemically (e.g., i.p.).

-

Dialysate samples continue to be collected at the same regular intervals for a defined period post-administration.

4. Sample Analysis:

-

The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Changes in dopamine levels are expressed as a percentage of the baseline.

PET Imaging for Receptor Occupancy

This protocol outlines a general procedure for a PET imaging study in non-human primates to determine the 5-HT2C receptor occupancy of this compound.

1. Animal Preparation:

-

Non-human primates (e.g., cynomolgus monkeys) are fasted overnight.

-

Anesthesia is induced and maintained for the duration of the scan.

-

Catheters are placed for radiotracer injection and blood sampling.

2. PET Scan Procedure:

-

A transmission scan is performed for attenuation correction.

-

A baseline scan is conducted by injecting a 5-HT2C receptor radioligand (e.g., [11C]CIMBI-36) and acquiring dynamic scan data for a specified period (e.g., 90-120 minutes).

-

For the occupancy scan, this compound is administered intravenously at a set time before the injection of the radioligand.

-

The dynamic PET scan is repeated.

3. Blood Sampling and Analysis:

-

Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and to determine the fraction of unchanged parent radiotracer.

4. Image Analysis:

-

PET images are reconstructed, and regions of interest (ROIs) are drawn on brain areas with high (e.g., choroid plexus, hippocampus) and low (e.g., cerebellum, as a reference region) 5-HT2C receptor density.

-

Time-activity curves are generated for each ROI.

-

The binding potential (BP_ND_) is calculated using kinetic modeling, which reflects the density of available receptors.

-

Receptor occupancy is calculated as the percentage reduction in BP_ND_ in the occupancy scan compared to the baseline scan.

Signaling Pathway

The brain penetrant nature of this compound allows it to antagonize central 5-HT2C receptors, which are known to tonically inhibit the activity of mesolimbic dopamine neurons. By blocking this inhibition, this compound leads to an increase in the firing rate of dopamine neurons in the ventral tegmental area (VTA) and subsequent dopamine release in the nucleus accumbens.

References

- 1. This compound, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Acute 5-HT2C Receptor Antagonist SB-242084 Treatment Affects EEG Gamma Band Activity Similarly to Chronic Escitalopram [frontiersin.org]

- 4. This compound, a selective serotonin2C receptor antagonist, increases dopaminergic transmission in the mesolimbic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. The Serotonin 2C Receptor Antagonist this compound Exhibits Abuse-Related Effects Typical of Stimulants in Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo evidence that 5-HT2C receptors inhibit 5-HT neuronal activity via a GABAergic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anxiolytic-like Effects of SB-242084 in Rodents

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the preclinical evidence supporting the anxiolytic-like properties of SB-242084, a selective 5-HT₂C receptor antagonist. It details the underlying mechanism of action, experimental protocols used for assessment, and a quantitative summary of findings in various rodent models of anxiety.

Introduction

SB-242084 is a potent and selective antagonist for the serotonin 2C (5-HT₂C) receptor.[1][2] It demonstrates high affinity for this receptor subtype, with significantly lower affinity for the closely related 5-HT₂A and 5-HT₂B receptors, as well as other monoamine receptors.[1] This selectivity has made SB-242084 an invaluable pharmacological tool for investigating the role of the 5-HT₂C receptor in various physiological and pathological processes, particularly anxiety and depression. A substantial body of evidence from rodent studies indicates that SB-242084 possesses significant anxiolytic-like properties, suggesting that antagonism of the 5-HT₂C receptor is a promising strategy for the development of novel anti-anxiety therapeutics.[1][3][4]

Core Mechanism of Action: 5-HT₂C Receptor Antagonism

The anxiolytic-like effects of SB-242084 are primarily attributed to its blockade of 5-HT₂C receptors. These receptors are G-protein coupled (Gq/11) and are densely expressed in brain regions critical for mood and anxiety regulation, including the amygdala, hippocampus, prefrontal cortex, and the ventral tegmental area (VTA).[5]

The prevailing hypothesis is that 5-HT₂C receptors exert a tonic, inhibitory influence on mesolimbic and mesocortical dopamine (DA) pathways.[2] By blocking these receptors, SB-242084 disinhibits dopaminergic neurons in the VTA, leading to an increase in dopamine release in projection areas such as the nucleus accumbens.[2][6] This enhancement of dopaminergic signaling is thought to be a key contributor to its anxiolytic and antidepressant-like effects.

Evidence from Rodent Anxiety Models

The anxiolytic potential of SB-242084 has been evaluated across a range of validated behavioral paradigms in rodents.

Social Interaction Test

The social interaction test assesses anxiety by measuring the duration of active social behaviors between two unfamiliar rodents. Anxiolytic compounds typically increase the time spent in social interaction.

-

Animals: Male rats (e.g., Sprague-Dawley or Wistar) are typically used.[3][7] They are singly housed for a period before testing to increase their motivation for social interaction.

-

Apparatus: A dimly lit, open-field arena (e.g., 60x60x30 cm) is used. The conditions can be manipulated (e.g., high-light, unfamiliar arena) to create a more anxiogenic environment.[3]

-

Procedure: Two weight-matched, unfamiliar rats that have received the same drug treatment are placed in the arena simultaneously. Their behavior is recorded for a set period (e.g., 10 minutes).

-

Parameters Measured: The primary endpoint is the total time spent in active social interaction (e.g., sniffing, grooming, following, crawling over/under the partner). Locomotor activity is also measured to rule out confounding effects.[1][7]

| Study Reference | Species/Strain | SB-242084 Dose (mg/kg, i.p.) | Key Finding |

| Kennett et al. (1997)[1] | Rat | 0.1 - 1.0 | Significantly increased time spent in social interaction with no effect on locomotion. |

| Bagdy et al. (2001)[3][8] | Rat (Sprague-Dawley) | 0.05 - 0.2 | Reversed the anxiogenic-like effects (decreased social interaction) induced by SSRIs (fluoxetine, sertraline) and m-CPP. |

| Bagdy et al. (2001)[3][8] | Rat (Sprague-Dawley) | ≥ 0.2 | When tested alone in an anxiogenic environment (high-light, unfamiliar), it caused significant anxiolysis. |

| Kantor et al. (2005)[9] | Rat (Sprague-Dawley) | 0.3 - 1.0 | Produced anxiolytic effects similar in magnitude to chlordiazepoxide (4.0 mg/kg). |

| Filip et al. (2019)[5] | Rat (Wistar) | 1.0 | Produced a significant anxiolytic-like effect, increasing social interaction time. |

Elevated Plus-Maze (EPM)

The EPM test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic drugs increase the proportion of time spent and entries made into the open, more aversive arms of the maze.

-

Apparatus: The maze consists of four arms (e.g., 50x10 cm) set in a plus shape, elevated from the floor (e.g., 50 cm). Two opposite arms are enclosed by high walls (closed arms), and the other two are open.[10]

-

Procedure: A rodent is placed in the central square of the maze, facing a closed arm, and is allowed to explore freely for a standard duration (e.g., 5 minutes).[10]

-

Parameters Measured:

-

Time spent in the open arms and closed arms.

-

Number of entries into the open and closed arms.

-

The percentage of time in open arms [(Time in open / (Time in open + Time in closed)) x 100] and percentage of open arm entries are calculated as the primary indices of anxiety.

-

Total arm entries are used as a measure of general locomotor activity.[11]

-

| Study Reference | Species/Strain | SB-242084 Dose (mg/kg, i.p.) | Key Finding |

| Martin et al. (2002)[12] | Rat (Sprague-Dawley) | 0.1 - 3.0 | Increased time spent, distance traveled, and entries into open arms. However, the effect was potentially confounded by a general increase in locomotion. |

| Filip et al. (2019)[5] | Rat (Wistar) | 1.0 | Evoked a clear anxiolytic-like effect, increasing the time spent in and the number of entries into the open arms. |

Conflict Tests (Geller-Seifter)

Conflict tests measure the ability of a drug to reduce the suppressive effect of punishment on a reward-seeking behavior. Anxiolytics increase responding for a reward (e.g., food) that is paired with a mild punishment (e.g., footshock).

-

Apparatus: An operant conditioning chamber equipped with a lever, a food dispenser, and a grid floor for delivering footshocks.

-

Training: Rats are first trained to press a lever for a food reward on a specific reinforcement schedule (e.g., variable interval).

-

Testing: The test session consists of alternating periods of "unpunished" and "punished" responding. During the punished period (often signaled by a cue like a light or tone), each lever press for food is also accompanied by a mild footshock.

-

Parameters Measured: The number of lever presses during the unpunished and punished periods. Anxiolytic drugs selectively increase the number of responses during the punished period.

| Study Reference | Species/Strain | SB-242084 Dose (mg/kg, i.p.) | Key Finding |

| Kennett et al. (1997)[1] | Rat | 0.1 - 1.0 | Markedly increased punished responding with no consistent effect on unpunished responding. |

| Martin et al. (2002)[12] | Rat (Sprague-Dawley) | 0.1 - 3.0 | Produced a modest, non-significant increase in punished responding. The effect was less robust than that of diazepam. |

Other Relevant Models

-

Conditioned Emotional Response (CER): In this test, SB-242084 produced an increase in the suppression ratio, an effect indicative of anxiolytic potential, though it was smaller than that produced by diazepam.[12]

-

Fear-Potentiated Startle: In contrast to other models, SB-242084 was found to be inactive in reducing the potentiation of the acoustic startle reflex by a fear-conditioned cue.[12]

-

Learned Helplessness: In a model relevant to stress-induced anxiety and depression, SB-242084 (1.0 mg/kg) blocked the deficits in escape learning caused by exposure to uncontrollable stress.[13]

Summary and Conclusion

The selective 5-HT₂C receptor antagonist SB-242084 consistently demonstrates an anxiolytic-like profile across multiple, mechanistically distinct rodent models of anxiety. The most robust effects are observed in the social interaction and Geller-Seifter conflict tests, where the compound increases pro-social behavior and anti-conflict activity at doses that do not cause general motor stimulation.[1][8] While results in the elevated plus-maze are also positive, they can be complicated by concurrent increases in locomotor activity.[12]

The mechanism is believed to involve the disinhibition of mesolimbic dopamine pathways via blockade of inhibitory 5-HT₂C receptors on GABAergic interneurons in the VTA. This body of preclinical data strongly supports the hypothesis that selective antagonism of the 5-HT₂C receptor is a viable and promising strategy for the development of novel anxiolytic agents. Further research is warranted to fully elucidate the downstream signaling cascades and to translate these compelling preclinical findings into clinical applications.

References

- 1. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Acute 5-HT2C Receptor Antagonist SB-242084 Treatment Affects EEG Gamma Band Activity Similarly to Chronic Escitalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. SB-242084 - Wikipedia [en.wikipedia.org]

- 7. Anxiolytic-like profile in Wistar, but not Sprague-Dawley rats in the social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anxiety-like effects induced by acute fluoxetine, sertraline or m-CPP treatment are reversed by pretreatment with the 5-HT2C receptor antagonist SB-242084 but not the 5-HT1A receptor antagonist WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Despite similar anxiolytic potential, the 5-hydroxytryptamine 2C receptor antagonist SB-242084 [6-chloro-5-methyl-1-[2-(2-methylpyrid-3-yloxy)-pyrid-5-yl carbamoyl] indoline] and chlordiazepoxide produced differential effects on electroencephalogram power spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. soupro.com.br [soupro.com.br]

- 12. Influence of the 5-HT2C receptor antagonist, SB-242084, in tests of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effects of the selective 5-HT(2C) receptor antagonist this compound on learned helplessness in male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective 5-HT2C Receptor Antagonist SB 242084: A Technical Guide for Preclinical Anxiety and Depression Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SB 242084, a potent and selective 5-HT2C receptor antagonist, for its application in preclinical models of anxiety and depression. This document outlines its mechanism of action, summarizes key quantitative data from various behavioral studies, provides detailed experimental protocols, and visualizes critical pathways and workflows.

Introduction to this compound

This compound is a research chemical that acts as a selective antagonist at the serotonin 5-HT2C receptor.[1] It exhibits high affinity for this receptor with significantly lower affinity for other serotonin receptor subtypes, such as 5-HT2A and 5-HT2B, as well as other neurotransmitter receptors.[2] This selectivity makes this compound a valuable tool for elucidating the role of the 5-HT2C receptor in various physiological and pathological processes, particularly in the domains of anxiety and depression. Preclinical studies have demonstrated its anxiolytic-like and potential antidepressant effects, making it a compound of significant interest in neuropsychopharmacology research.[2][3]

Mechanism of Action: The 5-HT2C Receptor Signaling Pathway

The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to Gq/11 proteins. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream effects ultimately modulate neuronal excitability and neurotransmitter release.

This compound, as a 5-HT2C receptor antagonist, blocks the binding of serotonin to this receptor, thereby inhibiting this signaling pathway. This antagonism has been shown to disinhibit the release of dopamine and norepinephrine in brain regions implicated in mood and anxiety, such as the prefrontal cortex and nucleus accumbens.[4]

Figure 1: Simplified 5-HT2C Receptor Signaling Pathway and the Action of this compound.

Quantitative Data Summary

The following tables summarize the effective doses of this compound in various preclinical models of anxiety and depression.

Table 1: this compound in Anxiety Models

| Behavioral Test | Species | Route of Administration | Effective Dose Range | Observed Effect | Citation(s) |

| Social Interaction Test | Rat | Intraperitoneal (i.p.) | 0.1 - 1 mg/kg | Increased social interaction time | [2] |

| Geller-Seifter Conflict Test | Rat | Intraperitoneal (i.p.) | 0.1 - 1 mg/kg | Increased punished responding | [2] |

| Elevated Plus Maze | Rat | Intraperitoneal (i.p.) | 0.1 - 3 mg/kg | Increased time in open arms | [5] |

Table 2: this compound in Depression Models

| Behavioral Test | Species | Route of Administration | Effective Dose | Observed Effect | Citation(s) |

| Learned Helplessness | Rat | Intraperitoneal (i.p.) | 1.0 mg/kg | Blocked stress-induced escape deficits | [3] |

| Forced Swim Test | Rat | Not explicitly stated for this compound alone, but known to potentiate SSRI effects | - | - | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Rodent Social Interaction Test

Objective: To assess anxiolytic-like effects by measuring the duration of social interaction between two unfamiliar rodents.

Methodology:

-

Animals: Male rats are typically used and are singly housed for a period before the test to increase their motivation for social interaction.

-

Apparatus: A dimly lit, open-field arena (e.g., 60 x 60 x 30 cm) is used. The lighting conditions are crucial as bright light can be anxiogenic.

-

Procedure:

-

Rats are habituated to the testing room for at least 60 minutes prior to the test.

-

This compound or vehicle is administered intraperitoneally (i.p.) at the desired dose (e.g., 0.1-1 mg/kg) 30 minutes before the test.

-

Two unfamiliar rats from the same treatment group are placed in the center of the arena.

-

The behavior of the pair is recorded for a 10-minute session.

-

-

Parameters Measured: The primary parameter is the total time spent in active social interaction, which includes sniffing, grooming, and following. Locomotor activity is also often measured to rule out confounding effects of the drug on general activity.

Geller-Seifter Conflict Test

Objective: To evaluate the anxiolytic potential of a compound by measuring its ability to increase responding that has been suppressed by punishment (electric shock).

Methodology:

-

Animals: Rats are food-deprived to approximately 85% of their free-feeding body weight to motivate them to press a lever for a food reward.

-

Apparatus: A standard operant conditioning chamber equipped with a lever, a food dispenser, and a grid floor for delivering electric shocks.

-

Procedure:

-

Rats are trained to press a lever for a food reward on a variable-interval (VI) schedule.

-

Once the behavior is stable, conflict periods are introduced. During these periods, signaled by a specific cue (e.g., a light or tone), every lever press is rewarded with food but also punished with a mild foot shock.

-

This compound or vehicle is administered i.p. (e.g., 0.1-1 mg/kg) prior to the test session.

-

-

Parameters Measured: The key measure is the number of lever presses during the conflict periods (punished responding). An increase in punished responding is indicative of an anxiolytic effect. The number of lever presses during non-punished periods is also recorded to assess for non-specific effects on motivation or motor function.

Learned Helplessness Model

Objective: To model a depression-like state induced by exposure to uncontrollable stress and to assess the ability of a compound to reverse the resulting behavioral deficits.

Methodology:

-

Animals: Rats are typically used.

-

Apparatus: Two distinct environments are required: a chamber for inescapable shock exposure and a shuttle box for escape testing.

-

Procedure:

-

Induction Phase: On day 1, rats are exposed to a session of inescapable and unpredictable foot shocks. A control group is placed in the same chamber but does not receive shocks.

-

Testing Phase: 24 hours later, the rats are placed in a shuttle box where they are subjected to a series of escapable foot shocks. A conditioned stimulus (e.g., a light or tone) precedes each shock. The rat can escape the shock by moving to the other side of the shuttle box.

-

This compound or vehicle is administered i.p. (e.g., 1.0 mg/kg) before the testing phase.

-

-

Parameters Measured: The primary measures are the latency to escape the shock and the number of escape failures (i.e., the rat does not escape within a set time). A reduction in escape latency and fewer escape failures in the drug-treated group compared to the vehicle-treated stressed group indicates an antidepressant-like effect.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the anxiolytic or antidepressant-like effects of this compound.

Figure 2: General Experimental Workflow for Preclinical Evaluation of this compound.

Conclusion

This compound is a highly selective and potent 5-HT2C receptor antagonist that serves as an invaluable tool for investigating the role of this receptor in anxiety and depression. Its demonstrated efficacy in various preclinical models, coupled with a well-defined mechanism of action, makes it a critical compound for researchers in neuroscience and drug development. The detailed protocols and data provided in this guide are intended to facilitate the design and execution of robust and reproducible preclinical studies to further explore the therapeutic potential of targeting the 5-HT2C receptor.

References

- 1. SB-242084 - Wikipedia [en.wikipedia.org]

- 2. This compound, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of the selective 5-HT(2C) receptor antagonist this compound on learned helplessness in male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a selective serotonin2C receptor antagonist, increases dopaminergic transmission in the mesolimbic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of the 5-HT2C receptor antagonist, SB-242084, in tests of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of 5-HT2C Receptors in Neuropsychiatric Disorders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a critical modulator of numerous neurotransmitter systems and physiological processes. Its involvement in the pathophysiology of a wide range of neuropsychiatric disorders, including depression, anxiety, schizophrenia, and substance use disorders, has made it a key target for novel therapeutic development. This guide provides a comprehensive technical overview of the 5-HT2C receptor, detailing its molecular characteristics, complex signaling pathways, and established role in various disease states. It summarizes quantitative data on receptor alterations, outlines key experimental methodologies for its study, and visualizes its intricate signaling and regulatory networks.

Molecular and Cellular Biology of the 5-HT2C Receptor

The 5-HT2C receptor is unique among serotonin receptors due to its genomic organization and extensive post-transcriptional modification, which significantly diversifies its function.[1]

-

Genetics and RNA Editing : The gene encoding the 5-HT2C receptor, HTR2C, is located on the X chromosome.[2] Its pre-mRNA undergoes adenosine-to-inosine (A-to-I) RNA editing at five specific sites, which can alter the amino acid sequence of the second intracellular loop.[3] This process is catalyzed by adenosine deaminase enzymes acting on RNA (ADARs).[4] The resulting receptor isoforms exhibit different G-protein coupling efficiencies and levels of constitutive activity.[3][5] For instance, the fully unedited INI isoform is more efficiently coupled to G-proteins than edited variants like the VSV isoform.[6] Alterations in RNA editing patterns have been linked to psychiatric disorders, with some studies suggesting reduced editing in schizophrenia and elevated editing at one site in suicide completers.[3][6]

-

Distribution in the CNS : 5-HT2C receptors are widely distributed throughout the brain, with notable expression in the choroid plexus, prefrontal cortex, nucleus accumbens, hippocampus, amygdala, substantia nigra, and ventral tegmental area (VTA).[5] This distribution pattern places them in a key position to modulate circuits involved in mood, cognition, reward, and motor control.

-

Signaling Pathways : The 5-HT2C receptor is primarily coupled to Gq/11 proteins.[7] Canonical signaling involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to downstream modulation of neuronal excitability.[8] Recent research has revealed a more complex signaling landscape, with evidence for coupling to Gi/o/z and G12/13 proteins as well.[7][9] Furthermore, the receptor can signal through β-arrestin pathways, and different agonists can exhibit "biased agonism," preferentially activating certain pathways over others.[7][10] RNA editing can attenuate signaling across all G-protein pathways while preserving β-arrestin recruitment.[7][9]

Role in Neuropsychiatric Disorders

Dysregulation of the 5-HT2C receptor system is implicated in several major neuropsychiatric conditions.[11] The therapeutic effects of various psychotropic drugs are, in part, mediated by their interaction with these receptors.[12]

Depression and Anxiety

The role of 5-HT2C receptors in depression and anxiety is complex and appears contradictory at times.[13]

-

Agonist vs. Antagonist Effects : At the beginning of treatment, selective serotonin reuptake inhibitors (SSRIs) increase serotonin levels, which can indirectly activate 5-HT2C receptors, contributing to initial increases in anxiety.[13][14] Conversely, long-term SSRI treatment is associated with a down-regulation of 5-HT2C receptors, which parallels the onset of their clinical efficacy.[13][14] This has led to the hypothesis that blocking 5-HT2C receptors could be an effective antidepressant and anxiolytic strategy.[13] Indeed, antagonists show anxiolytic-like activity in animal models.[11][12] However, selective 5-HT2C agonists also show antidepressant and anti-compulsive effects in other preclinical models, suggesting that the therapeutic outcome may depend on the specific brain region and neural circuit being modulated.[11][12]

Schizophrenia

5-HT2C receptors are a key target for many atypical antipsychotic drugs (e.g., clozapine, olanzapine) which often act as antagonists or inverse agonists at this site.[11]

-

Dopamine Modulation : A primary mechanism by which 5-HT2C receptors are thought to influence symptoms of schizophrenia is through their modulation of the dopamine system.[15] 5-HT2C receptors are located on GABAergic interneurons in the VTA that project to and inhibit dopamine neurons. Activation of these 5-HT2C receptors tonically inhibits dopamine release in mesolimbic and mesocortical pathways.[16] Therefore, 5-HT2C receptor agonists are proposed to reduce dopamine hyperactivity, potentially treating the positive symptoms of schizophrenia.[15][17] Conversely, antagonism at these receptors by atypical antipsychotics is thought to increase dopamine release, particularly in the prefrontal cortex, which may help alleviate negative and cognitive symptoms.[18]

-

Receptor Alterations : Studies on 5-HT2C receptor alterations in schizophrenia have been inconsistent. However, there is evidence for reduced RNA editing of the receptor in the prefrontal cortex of individuals with schizophrenia, which would lead to an increased proportion of the more active, unedited isoform and potentially enhanced 5-HT2C-mediated effects.[6]

Substance Use Disorders

5-HT2C receptors play a significant role in modulating motivated behaviors, including those related to drugs of abuse.[19][20]

-

Therapeutic Potential of Agonists : Activation of 5-HT2C receptors generally reduces the reinforcing and rewarding effects of drugs like cocaine, nicotine, and alcohol.[21] 5-HT2C receptor agonists, such as lorcaserin (originally approved for obesity), have shown potential in reducing drug-seeking behavior and impulsivity in preclinical models.[19][20][21] Lorcaserin has also shown efficacy in a smoking cessation trial.[19][21] The mechanism is thought to involve the modulation of dopamine function in the brain's reward pathways.[21] Studies in rats have shown that individuals with higher cue-induced cocaine seeking have lower levels of 5-HT2C receptor protein in the medial prefrontal cortex.[22]

Table 1: Summary of 5-HT2C Receptor Ligand Effects in Preclinical Models of Neuropsychiatric Disorders

| Disorder Model | Ligand Type | Observed Effect | Reference |

| Anxiety (Conditioned/Phobic) | Antagonist (e.g., SB-200646A) | Anxiolytic-like activity | [11][12] |

| Depression/OCD | Agonist (e.g., Ro 60-0175) | Antidepressant & anti-compulsive effects | [11][12] |

| Schizophrenia (Hyperlocomotion) | Agonist (e.g., JJ-3-45) | Reduced amphetamine-stimulated hyperlocomotion | [16] |

| Schizophrenia (Cognition) | Agonist (e.g., Vabicaserin) | Potential to improve cognitive/negative symptoms | [23][24] |

| Cocaine Self-Administration | Agonist (e.g., Ro 60-0175) | Reduced reinforcing effects of cocaine | [21] |

| Nicotine Dependence | Agonist (e.g., Lorcaserin) | Potential efficacy in smoking cessation | [19][21] |

Key Experimental Methodologies

Studying the 5-HT2C receptor requires a variety of specialized techniques to probe its function from the molecular to the behavioral level.

Radioligand Binding Assays

Radioligand binding is the gold standard for quantifying receptor density (Bmax) and ligand affinity (Kd or Ki).[25]

-

Principle : These assays use a radioactively labeled ligand (radioligand) that binds specifically to the receptor of interest. By measuring the amount of radioactivity bound to a tissue preparation (e.g., brain homogenates), one can determine the number of receptors and their affinity for various compounds.[25]

-

Types of Assays :

-

Saturation Assays : Involve incubating tissue with increasing concentrations of a radioligand to determine Bmax (receptor density) and Kd (radioligand's dissociation constant).[25]

-

Competition Assays : Involve incubating the tissue with a fixed concentration of radioligand and varying concentrations of an unlabeled competitor drug. This allows for the calculation of the competitor's inhibitory constant (Ki), a measure of its binding affinity.[25]

-

-

Methodology Overview :

-

Tissue Preparation : A brain region of interest is homogenized to create a membrane preparation containing the receptors.

-

Incubation : The membrane preparation is incubated with the radioligand (and competitor, if applicable) until binding reaches equilibrium.

-

Separation : Receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration over glass fiber filters.[25][26]

-

Quantification : The radioactivity trapped on the filters is measured using a scintillation counter.[27]

-

Data Analysis : Bmax, Kd, and Ki values are determined by non-linear regression analysis of the binding data.

-

Table 2: Quantitative Data from 5-HT Receptor Binding Studies

| Study Type | Brain Region | Finding | Radioligand Example | Reference |

| Saturation (Rat) | Frontal Cortex | 5-HT2A R: Bmax = 393 fmol/mg protein, Kd = 2.0 nM | [³H]ketanserin | [27] |

| Saturation (Human) | Prefrontal Cortex | 5-HT2A R density decreased in schizophrenia with inverse agonist, increased with agonist | [¹⁸F]altanserin, [³H]LSD | [28] |

| Competition (Rat) | Frontal Cortex | Ki for DOB-HCl at 5-HT2A R = 59 nM | [³H]ketanserin | [27] |

Note: Data for the closely related 5-HT2A receptor is included to illustrate typical quantitative values obtained from these assays, as specific Bmax/Kd values for 5-HT2C in patient populations are highly variable in the literature.

Behavioral Assays in Animal Models

To understand the functional consequences of modulating 5-HT2C receptors, researchers use a battery of behavioral tests in rodents.

-

Anxiety : The elevated plus-maze and social interaction tests are used to assess anxiolytic or anxiogenic effects of 5-HT2C ligands.[12]

-

Depression : The forced swim test and differential-reinforcement-of-low-rate (DRL) operant schedules are used to screen for antidepressant-like activity.[29]

-

Schizophrenia-like behaviors : Prepulse inhibition (PPI) of the startle reflex is used to model sensorimotor gating deficits. Amphetamine-induced hyperlocomotion is used to model psychosis.[16]

-

Compulsive Behavior/Addiction : Schedule-induced polydipsia , marble-burying , and drug self-administration paradigms are used to assess anti-compulsive and anti-addictive potential.[29]

Conclusion and Future Directions

The 5-HT2C receptor is a multifaceted and highly complex therapeutic target. Its ability to modulate key dopamine and norepinephrine pathways, combined with the functional diversity introduced by RNA editing, underscores its critical role in the neurobiology of psychiatric illness.[13][18] While the clinical development of selective 5-HT2C agonists has faced challenges, the therapeutic promise remains significant.[24][30] Future research should focus on:

-

Biased Agonism : Developing ligands that selectively activate therapeutic signaling pathways (e.g., Gq/11) while avoiding those that cause side effects.[7]

-

RNA Editing : Elucidating the specific role of different edited isoforms in disease states and exploring ways to therapeutically modulate the editing process itself.

-

Receptor Heteromers : Investigating the function of 5-HT2C receptors as part of larger complexes, such as heterodimers with the 5-HT2A receptor, which may present novel pharmacological properties.[31][32]

A deeper understanding of these complexities will be paramount for successfully harnessing the therapeutic potential of the 5-HT2C receptor in treating a range of debilitating neuropsychiatric disorders.

References

- 1. 5-HT2C receptors in psychiatric disorders: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 3. RNA editing of the human serotonin 5-HT2C receptor. alterations in suicide and implications for serotonergic pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RNA editing of the serotonin 5HT2C receptor and its effects on cell signalling, pharmacology and brain function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of 5HT2C receptor RNA editing patterns in psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. web-prod-2.pharm.uic.edu [web-prod-2.pharm.uic.edu]

- 7. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. The role of 5-HT2C receptors in affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Serotonin 5-HT2C receptors as a target for the treatment of depressive and anxious states: focus on novel therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Serotonin 5-HT2C receptors as a target for the treatment of depressive and anxious states: focus on novel therapeutic strategies. | Semantic Scholar [semanticscholar.org]

- 15. 5-HT2C Agonists Modulate Schizophrenia-Like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Scholars@Duke publication: 5-HT2C Agonists Modulate Schizophrenia-Like Behaviors in Mice. [scholars.duke.edu]

- 17. 5-HT2C receptor agonists as an innovative approach for psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Therapeutic Potential of 5-HT2C Receptor Agonists for Addictive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Variation within the serotonin (5-HT) 5-HT2C receptor system aligns with vulnerability to cocaine cue reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Editorial: Contemporary Perspective on 5-HT2C Receptor Function and Its Pharmacological Targeting [frontiersin.org]

- 24. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]

- 25. giffordbioscience.com [giffordbioscience.com]

- 26. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 27. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Opposite alterations of 5HT2A receptor brain density in subjects with schizophrenia: relevance of radiotracers pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]

- 29. 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Agonists of the serotonin 5-HT2C receptor: preclinical and clinical progression in multiple diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]

- 32. [PDF] Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | Semantic Scholar [semanticscholar.org]

The Selective 5-HT2C Receptor Antagonist SB 242084: A Modulator of Mesolimbic Dopaminergic Function

A Technical Guide for Researchers and Drug Development Professionals

Abstract